S-p-Methylbenzyl-L-cysteine

Overview

Description

S-p-Methylbenzyl-L-cysteine: is an organic compound with the chemical formula C11H15NO2S. It is a derivative of the amino acid cysteine, where the thiol group is protected by a p-methylbenzyl group. This compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group during various chemical reactions .

Mechanism of Action

Target of Action

It’s known that cysteine derivatives can interact with various proteins and enzymes in the body

Mode of Action

Cysteine derivatives are known to participate in various biochemical reactions, including those involving disulfide bond formation . The presence of the methylbenzyl group may influence the compound’s interactions with its targets .

Biochemical Pathways

S-p-Methylbenzyl-L-cysteine, as a cysteine derivative, may be involved in the metabolism of sulfur-containing compounds . Cysteine S-conjugate β-lyases play important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics, and anticancer agents . .

Pharmacokinetics

Cysteine derivatives are generally well-absorbed and distributed throughout the body . The presence of the methylbenzyl group may influence the compound’s pharmacokinetic properties .

Result of Action

As a cysteine derivative, it may participate in various biochemical reactions and influence cellular processes

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-p-Methylbenzyl-L-cysteine typically involves the protection of the thiol group of L-cysteine with a p-methylbenzyl group. This can be achieved through the reaction of L-cysteine with p-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-p-Methylbenzyl-L-cysteine can undergo oxidation reactions where the thiol group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced back to its thiol form using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, neutral or slightly basic conditions.

Substitution: Nucleophiles such as amines or thiols, organic solvents, and controlled temperature.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Free thiol form of cysteine.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Pharmaceutical Applications

S-p-Methylbenzyl-L-cysteine, as a derivative of L-cysteine, plays a significant role in drug development and therapeutic applications. It is noted for its antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This aspect is particularly relevant in the formulation of drugs aimed at treating conditions associated with oxidative damage, such as neurodegenerative diseases.

Antioxidant Properties

The compound exhibits strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property makes it a candidate for inclusion in formulations aimed at enhancing cellular protection against oxidative damage.

Drug Delivery Systems

This compound can also serve as a component in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and efficacy of therapeutic agents. Research indicates that modifying drug molecules with cysteine derivatives can improve their solubility and stability, leading to better therapeutic outcomes.

Biochemical Research

In biochemical research, this compound is utilized to study cysteine metabolism and its implications in various biological processes.

Cysteine Metabolism

Research highlights the role of cysteine and its derivatives in metabolic pathways related to sulfur amino acids. This compound can be used to investigate the enzymatic pathways involving cysteine, such as those mediated by cystathionine γ-lyase and cysteine desulfhydrase, which are crucial for understanding metabolic disorders.

Enzyme Modulation Studies

Studies have shown that this compound can modulate the activity of enzymes involved in redox reactions. This modulation is critical for understanding how alterations in cysteine levels can affect cellular functions and contribute to disease mechanisms.

Cancer Research Applications

This compound has been studied for its potential applications in cancer research due to its role in modulating cellular responses to oxidative stress and apoptosis.

Role in Tumor Biology

Research indicates that compounds like this compound could influence cancer cell metabolism by affecting pathways related to cysteine metabolism. For instance, increased levels of hydrogen sulfide (H₂S) generated from cysteine metabolism have been linked to enhanced tumor malignancy and resistance to chemotherapy .

Chemoresistance Mechanisms

The compound may also play a role in chemoresistance observed in various cancer types by influencing antioxidant defense mechanisms within tumor cells. By studying how this compound interacts with cancer cell metabolism, researchers aim to identify novel therapeutic targets for overcoming resistance to conventional treatments .

Case Studies

Comparison with Similar Compounds

S-Benzyl-L-cysteine: Similar to S-p-Methylbenzyl-L-cysteine but with a benzyl group instead of a p-methylbenzyl group.

S-Trityl-L-cysteine: Contains a trityl group as the protecting group for the thiol group.

S-Acetyl-L-cysteine: Uses an acetyl group for thiol protection.

Uniqueness: this compound is unique due to its specific p-methylbenzyl protecting group, which offers distinct steric and electronic properties. This makes it particularly useful in certain peptide synthesis applications where other protecting groups may not be suitable .

Biological Activity

S-p-Methylbenzyl-L-cysteine (S-p-Mebz-Cys) is a sulfur-containing amino acid derivative that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

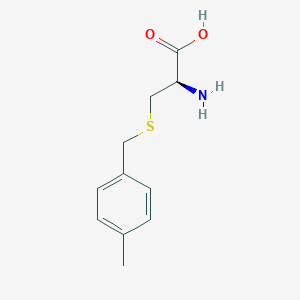

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₁H₁₅NO₂S

- Molecular Weight : 225.31 g/mol

The presence of the methylbenzyl group enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.

1. Antioxidant Properties

S-p-Mebz-Cys exhibits antioxidant activity that is crucial for mitigating oxidative stress in cells. The thiol group in cysteine derivatives can scavenge free radicals, thereby protecting cellular components from damage.

2. Cytotoxicity and Anticancer Activity

Research has shown that S-p-Mebz-Cys can induce cytotoxic effects in various cancer cell lines. The compound's ability to trigger apoptosis in tumor cells has been evaluated using several assays:

- MTT Assay : Used to assess cell viability.

- Annexin V/PI Staining : To detect early and late apoptotic cells.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G1 phase |

| A549 | 20 | ROS generation leading to oxidative stress |

3. Enzyme Inhibition

S-p-Mebz-Cys has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, its inhibitory effects on cysteine conjugate β-lyases have implications for drug metabolism and detoxification processes .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of S-p-Mebz-Cys on HeLa cells. The results indicated an IC50 value of 25 µM, suggesting significant cytotoxicity. The mechanism was primarily through the induction of apoptosis, as shown by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Antioxidant Activity Assessment

In another investigation, S-p-Mebz-Cys demonstrated a strong capacity to reduce oxidative stress markers in neuronal cells exposed to hydrogen peroxide. The compound significantly decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) levels.

Research Findings

Recent studies highlight the multifaceted biological activities of S-p-Mebz-Cys:

- Cytotoxicity : Effective against various cancer types, with mechanisms involving apoptosis and cell cycle disruption.

- Antioxidant Effects : Protects against oxidative damage by scavenging free radicals.

- Enzyme Interaction : Inhibits specific metabolic enzymes, potentially affecting drug metabolism.

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAPFSZIUBUTNW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553909 | |

| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42294-52-0 | |

| Record name | S-[(4-Methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.